1-(4-Bromophenyl)-1H-imidazol-2-amine
Description
The Imidazole (B134444) Heterocycle: A Foundational Scaffold in Chemical Biology and Medicinal Chemistry
Structural Significance and Electronic Characteristics of Imidazole
Imidazole is a five-membered planar heterocycle containing two nitrogen atoms. mdpi.com Its structure is aromatic, possessing a sextet of π-electrons that confers significant stability. researchgate.net This aromaticity, combined with the presence of two nitrogen atoms, results in a unique electronic distribution and a notable dipole moment, making it a polar molecule. researchgate.net
One of the key features of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base. The nitrogen at position 3 (N-3) has a lone pair of electrons and acts as a basic site, readily accepting a proton. The nitrogen at position 1 (N-1), bearing a hydrogen atom, can be deprotonated, thus acting as an acid. This dual character is crucial for its role in biological systems, particularly in the active sites of enzymes where it can facilitate catalytic processes by acting as a proton donor or acceptor. Furthermore, the imidazole ring is capable of forming hydrogen bonds, which is a fundamental interaction in molecular recognition at biological targets. biomedpharmajournal.orgresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.08 g/mol |
| Appearance | White or pale yellow solid |
| Melting Point | 89 to 91 °C |
| Boiling Point | 256 °C |
| Nature | Aromatic, Planar, Amphoteric |
Historical Context and Evolution of Imidazole-Based Research
The history of imidazole dates back to 1858 when it was first synthesized by the German chemist Heinrich Debus. However, its significance grew exponentially with the discovery of its presence in vital naturally occurring molecules. mdpi.com The amino acid histidine and its decarboxylation product, histamine, are prime examples of biologically crucial molecules containing the imidazole ring. Histidine is a fundamental component of proteins, where its imidazole side chain plays a critical role in enzyme catalysis and protein structure. Histamine is a key mediator of immune responses and functions as a neurotransmitter. jocpr.com
The recognition of imidazole's role in biological processes spurred extensive research in medicinal chemistry. This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antifungal agents (e.g., ketoconazole), anti-ulcer drugs (e.g., cimetidine), and anticancer agents. researchgate.netmdpi.com The versatility of the imidazole scaffold allows it to interact with various biological targets, solidifying its status as a privileged structure in drug discovery. biomedpharmajournal.orgresearchgate.net
Overview of Imidazole-2-amine Derivatives in Scientific Inquiry
Within the broad family of imidazole derivatives, the 2-aminoimidazole (2-AI) scaffold is of particular interest. This structural motif is found in a variety of marine alkaloids and serves as a versatile building block for designing modulators of different biological targets. nih.govresearchgate.net
Functional Role of the Amine Moiety in Biological Recognition
The amine group at the 2-position of the imidazole ring is a critical functional group that significantly influences the molecule's biological activity. It is a potent hydrogen bond donor and can also be protonated under physiological conditions to form a positively charged ammonium (B1175870) group. This allows 2-aminoimidazole derivatives to engage in strong hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.
The 2-aminoimidazole structure is often considered a bioisostere of the guanidine (B92328) group, which is well-known for its ability to bind to carboxylate and phosphate (B84403) groups in biological macromolecules through bidentate hydrogen bonds. researchgate.net This mimicry allows medicinal chemists to design 2-AI derivatives that can effectively interact with receptors and enzymes that recognize guanidinium-containing substrates. Research has highlighted the importance of the 2-amine group in enhancing the antimicrobial potential of imidazole compounds. biomedpharmajournal.org
Impact of N-Substitution Patterns on Imidazole Reactivity and Molecular Interactions
The substitution at the nitrogen atoms of the imidazole ring profoundly affects the molecule's physicochemical properties and biological activity. Attaching a substituent to the N-1 position, as in the case of the 4-bromophenyl group in the target molecule, can modulate the electronic properties of the entire ring system. biomedres.usconnectjournals.com
An N-aryl substituent can influence the basicity of the N-3 nitrogen atom through inductive and resonance effects. An electron-withdrawing group on the phenyl ring, such as the bromine atom in the para position, can decrease the electron density of the imidazole ring, thereby altering its reactivity and its ability to act as a hydrogen bond acceptor. rsc.orgrsc.org Conversely, the bulky aryl group introduces steric hindrance that can direct other substitution reactions and influence the molecule's preferred conformation. Furthermore, the aryl substituent itself provides an additional site for molecular interactions, such as hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net The ability to systematically vary the N-substituent is a powerful strategy in drug design for fine-tuning the potency, selectivity, and pharmacokinetic properties of imidazole-based compounds. nih.gov
Rationale for Dedicated Academic Investigation of 1-(4-Bromophenyl)-1H-imidazol-2-amine
While specific research dedicated solely to this compound is not extensively documented in readily available literature, a strong rationale for its investigation can be constructed from studies on structurally related compounds. The academic interest in this molecule stems from the strategic combination of three key structural motifs: the 2-aminoimidazole core, the N-aryl linkage, and the bromophenyl group.
The Bioactive Scaffold: The 2-aminoimidazole core is a well-established pharmacophore known for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbenthamscience.comresearchgate.net Its presence alone marks the compound as a candidate for biological screening.
The Influence of the Bromophenyl Group: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance their activity. The bromine atom is lipophilic, which can improve membrane permeability, and its size and electronegativity can lead to specific halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity. mdpi.com Studies on other heterocyclic systems, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated potent antimicrobial and anticancer activities, suggesting that the 4-bromophenyl moiety is a valuable component for conferring bioactivity. nih.govresearchgate.net
The N-Aryl Imidazole Class: N-arylimidazoles are a significant class of compounds in medicinal chemistry, found in drugs targeting a range of conditions. connectjournals.comnih.gov The synthesis of N-arylimidazoles is an active area of research, indicating the high value placed on this structural class for discovering new therapeutic agents. biomedres.us
The dedicated academic investigation of this compound is therefore a logical step in the exploration of novel chemical space for drug discovery. It represents a convergence of privileged structural elements. The synthesis and biological evaluation of this compound would aim to determine if the combination of the 2-aminoimidazole scaffold with the N-(4-bromophenyl) substituent leads to synergistic effects, resulting in a molecule with potent and selective therapeutic properties. Research on this compound would contribute valuable data to the structure-activity relationship (SAR) knowledge base for this class of molecules, guiding future drug design efforts. mdpi.com
Unique Structural Features of the 4-Bromophenyl Moiety and its Potential Influence on Molecular Recognition
The 4-bromophenyl moiety is a key structural component of this compound, imparting a unique set of properties that can profoundly influence its molecular interactions and biological activity. The presence of a bromine atom at the para position of the phenyl ring is not merely an increase in molecular weight or lipophilicity; it introduces specific electronic and steric effects that are of significant interest in the field of molecular recognition.
One of the most notable features of the bromine atom is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen, nitrogen, or sulfur atom. This interaction is directional and has a strength that is comparable to that of a hydrogen bond. In the context of this compound, the bromine atom can potentially form halogen bonds with amino acid residues in a protein's active site, thereby contributing to the binding affinity and selectivity of the molecule.
| Property | Description | Potential Influence on Molecular Recognition |
| Halogen Bonding | The ability of the bromine atom to act as a halogen bond donor. | Can lead to specific and directional interactions with biological targets, enhancing binding affinity and selectivity. |
| Lipophilicity | The 4-bromophenyl group increases the overall lipophilicity of the molecule. | Can improve membrane permeability and facilitate entry into cells, but may also increase non-specific binding. |
| Steric Hindrance | The bromine atom has a significant van der Waals radius. | Can influence the orientation of the molecule within a binding pocket, potentially leading to a more favorable or unfavorable conformation. |
| Electronic Effects | The bromine atom is electron-withdrawing, affecting the electron density of the aromatic system. | Can modulate the acidity of the imidazole N-H and the basicity of the amino group, influencing ionization state and hydrogen bonding capacity. |
Bridging Fundamental Chemical Research with Advanced Biological Applications
The study of this compound serves as an excellent example of the synergy between fundamental chemical research and the pursuit of advanced biological applications. The journey from a synthesized molecule to a potential therapeutic agent is paved with a deep understanding of its chemical properties and how these can be translated into desired biological effects. The imidazole ring itself is a cornerstone of many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egresearchgate.net
The 2-aminoimidazole portion of the molecule is of particular importance. This structural motif is found in a number of natural products and has been identified as a privileged scaffold in drug discovery. For instance, derivatives of 2-aminoimidazole have been investigated as inhibitors of Src family kinases, which are implicated in cancer progression. nih.gov The amino group at the 2-position can act as a hydrogen bond donor and acceptor, as well as a basic center, allowing for a variety of interactions with biological macromolecules.
The synthesis of derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR). By modifying the substituents on the phenyl ring or the imidazole nucleus, researchers can probe the specific interactions that are critical for biological activity. For example, the replacement of the bromine atom with other halogens or with different functional groups can provide insights into the role of halogen bonding and lipophilicity in target engagement. The following table illustrates how different structural modifications could potentially modulate the biological activity of the parent compound.
| Structural Modification | Rationale | Potential Biological Application |
| Variation of the halogen at the 4-position (e.g., F, Cl, I) | To investigate the effect of halogen bond strength and lipophilicity. | Optimization of binding affinity for a specific protein target. |
| Introduction of substituents on the phenyl ring | To explore additional binding pockets and modulate electronic properties. | Enhancement of selectivity or potency. |
| N-alkylation or N-acylation of the 2-amino group | To alter the hydrogen bonding capacity and steric profile. | Improvement of pharmacokinetic properties. |
| Substitution at other positions of the imidazole ring | To fine-tune the overall shape and electronic distribution of the molecule. | Development of analogs with novel biological activities. |
Research on related compounds has provided a strong foundation for the potential applications of this compound. For example, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated their potential as antimicrobial and anticancer agents. researchgate.netnih.gov Similarly, various bromophenyl-containing heterocyclic compounds have been explored for a range of therapeutic targets. nih.govacs.orgmdpi.com These findings suggest that this compound is a promising starting point for the development of new therapeutic agents. The detailed investigation of its synthesis, reactivity, and biological properties will undoubtedly contribute to the broader field of medicinal chemistry and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBRUGGTVTUPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Bromophenyl 1h Imidazol 2 Amine
Advanced Synthetic Routes to Imidazole-2-amine Core Structures
The imidazole-2-amine scaffold is a privileged structure in drug discovery. Its synthesis has been the subject of extensive investigation, leading to the development of several robust and versatile methodologies that allow for the construction of diverse derivatives.
Regiocontrol is a critical aspect of synthesizing substituted imidazoles, ensuring that functional groups are installed at the desired positions on the heterocyclic ring. The challenge lies in directing the reaction to form one constitutional isomer over others. A common and effective strategy for achieving regioselectivity in the synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. rsc.org This method provides the desired products with complete control over the substituent placement, accommodating a wide range of N-substituents with varied electronic and steric properties. rsc.org The key steps involve a double aminomethylenation of the glycine derivative to form a 2-azabuta-1,3-diene intermediate. Subsequent addition of a primary amine nucleophile triggers a transamination followed by a cyclization cascade to furnish the 1,4-disubstituted imidazole (B134444). rsc.org Palladium-catalyzed amination reactions have also been established as a powerful tool for the regiospecific synthesis of 1,2-disubstituted fused imidazoles, offering a pathway to libraries of compounds with tunable properties. acs.org
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. allresearchjournal.com For imidazole synthesis, MCRs provide a powerful platform for creating molecular diversity. allresearchjournal.comjchr.org A classic example is the Radziszewski synthesis, which typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). allresearchjournal.comjchr.org This one-pot cyclo-condensation is a cost-effective and straightforward method for producing tri-substituted imidazole derivatives. allresearchjournal.com
Modern variations of MCRs have expanded the scope and applicability of this approach. For instance, a four-component reaction involving benzil, an aldehyde, a primary amine, and ammonium acetate can be used to generate 1,2,4,5-tetrasubstituted imidazoles. sharif.eduorganic-chemistry.org These reactions can be promoted by various catalysts, including Brønsted acidic ionic liquids, which offer a green and recyclable catalytic system. sharif.edu Isocyanide-based MCRs have also been developed, such as the reaction between aminotriazoles, isocyanides, and aldehydes, to create fused imidazole systems like imidazo (B10784944) acs.orgguidechem.comnih.govtriazoles. nih.gov
Other cyclization strategies leverage different precursors and reaction pathways. For example, peptides can be cyclized to form peptidomimetics, and these strategies can be adapted for heterocyclic synthesis. nih.govnih.govchemrxiv.orgresearchgate.netresearchgate.net The choice of coupling reagents and reaction conditions is crucial for achieving high yields in these macrocyclization and ring-closing reactions. researchgate.net For the imidazole core, oxidative cyclization methods have also been reported, where an oxidant is used to facilitate the final aromatization step.
Specific Synthesis of 1-(4-Bromophenyl)-1H-imidazol-2-amine
The synthesis of the specific target compound, this compound, can be approached by combining the general principles of imidazole synthesis with strategies for introducing the N-aryl and 2-amino substituents. A logical and well-precedented route involves the cyclocondensation of a suitably substituted guanidine (B92328) with a two-carbon electrophilic synthon.
The selection of appropriate starting materials is paramount for an efficient synthesis. For this compound, the key precursors are those that provide the three essential components: the N-1 aryl group, the 2-amino group, and the C4-C5 backbone of the imidazole ring.
N-(4-Bromophenyl)guanidine : This is the ideal precursor for providing both the 1-(4-bromophenyl) group and the 2-aminoimidazole core (N1, C2, and N3 atoms). This intermediate can be synthesized from 4-bromoaniline. guidechem.comchemicalbook.com
α-Dicarbonyl or α-Halocarbonyl Compounds : These reagents provide the C4 and C5 atoms of the imidazole ring. For the synthesis of an imidazole unsubstituted at the 4 and 5 positions, a reagent such as bromoacetaldehyde (B98955) or its synthetic equivalent is required. The reaction between an N-arylguanidine and an α-haloketone is a well-established method for forming 2-aminoimidazoles. orgsyn.orgresearchgate.net
The primary synthetic strategy involves the reaction of N-(4-bromophenyl)guanidine with an α-halocarbonyl compound. The guanidine acts as a binucleophile, first attacking the carbonyl carbon, followed by an intramolecular cyclization where the second nitrogen displaces the halide to form the heterocyclic ring. Subsequent dehydration leads to the aromatic this compound.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. The condensation of amidines or guanidines with α-haloketones has been studied extensively, and optimal conditions have been reported. orgsyn.orgresearchgate.net
A key challenge is the potential for α-haloketones to decompose under basic conditions. orgsyn.org To address this, a biphasic solvent system, such as aqueous tetrahydrofuran (B95107) (THF), has been found to be highly effective. orgsyn.org This system can solubilize both the polar guanidine salt and the less polar α-haloketone. The choice of base is also critical; a mild base like potassium bicarbonate is preferred as it is strong enough to neutralize the hydrohalic acid formed during the reaction but not so strong as to significantly promote the decomposition of the α-haloketone. orgsyn.org Conducting the reaction at reflux temperature accelerates the condensation. orgsyn.org
Below is a table summarizing typical optimization parameters for the synthesis of disubstituted imidazoles via the condensation of an amidine and an α-haloketone, a reaction analogous to the proposed synthesis of the target compound.
| Parameter | Condition/Reagent | Rationale/Observation | Reference |
|---|---|---|---|
| Solvent | Aqueous THF | Superior to aqueous DMF or alcohols; effectively solubilizes both polar and non-polar reactants. | orgsyn.org |
| Base | Potassium Bicarbonate (K₂CO₃) | Mild base that neutralizes the acid byproduct without causing significant decomposition of the α-haloketone. | orgsyn.org |
| Temperature | Reflux | Higher temperatures accelerate the rate of the condensation reaction. | orgsyn.org |
| Addition of α-Haloketone | Slow, dropwise addition | Minimizes the instantaneous concentration of the α-haloketone, reducing decomposition side reactions. | orgsyn.org |
| Workup | Cooling and removal of organic solvent | Often allows for the isolation of the product in high purity (>95%) by simple filtration, avoiding chromatography. | orgsyn.org |
By applying these optimized conditions to the reaction between N-(4-bromophenyl)guanidine and an appropriate C2 synthon, high yields of this compound can be anticipated. The straightforward workup often associated with this method makes it amenable to laboratory-scale synthesis without the need for extensive purification.
Isolation, Purification, and Characterization Techniques
The successful synthesis of this compound is contingent upon effective methods for its isolation from the reaction mixture, subsequent purification to remove byproducts and unreacted starting materials, and thorough characterization to confirm its identity and purity.
Isolation: Post-synthesis, the initial isolation of the crude product typically involves a multi-step work-up procedure. If a homogeneous catalyst system such as a palladium complex is used, it is often removed by filtration through a pad of celite or silica (B1680970) gel. The filtrate is then subjected to an extractive work-up. The reaction mixture is commonly diluted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. This organic phase is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: The crude product generally requires further purification, which is most commonly achieved by column chromatography or recrystallization.
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying amine-containing compounds. Due to the basic nature of the 2-aminoimidazole moiety, which can lead to peak tailing on acidic silica gel, the eluent is often modified with a small amount of a basic additive. A typical mobile phase would be a gradient system of ethyl acetate in hexanes or methanol (B129727) in dichloromethane, with approximately 1% triethylamine (B128534) (Et₃N) added to the solvent mixture to ensure sharp, symmetrical peaks. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Recrystallization: If the crude product is obtained as a solid of sufficient purity, recrystallization can be an effective final purification step. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in hot solvent. Common solvent systems for compounds of this type include ethanol/water, methanol/water, or ethyl acetate/hexanes. The crude solid is dissolved in a minimal amount of the hot solvent system, and the solution is allowed to cool slowly, inducing the formation of pure crystals.
Characterization: Once purified, the structure and identity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The expected spectral data are detailed in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.70 | Doublet | 2H | Aromatic C-H (ortho to Br) |
| ~ 7.55 | Doublet | 2H | Aromatic C-H (ortho to Imidazole) |
| ~ 6.95 | Doublet | 1H | Imidazole C4-H or C5-H |
| ~ 6.60 | Doublet | 1H | Imidazole C5-H or C4-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 150.0 | Imidazole C2 (C-NH₂) |
| ~ 137.5 | Aromatic C (C-N) |
| ~ 132.5 | Aromatic C-H (ortho to Br) |
| ~ 122.0 | Aromatic C-H (ortho to Imidazole) |
| ~ 120.0 | Aromatic C (C-Br) |
| ~ 118.5 | Imidazole C4/C5 |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 237.99 / 239.99 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include N-H stretching vibrations for the primary amine, aromatic C-H stretching, C=C and C=N stretching within the aromatic and imidazole rings, and a characteristic C-Br stretching vibration in the lower frequency region.
Catalytic Methodologies in the Synthesis of N-Aryl Imidazole Derivatives
The formation of the N-aryl bond is a critical step in the synthesis of this compound and its derivatives. Modern organic synthesis has moved beyond classical methods, employing sophisticated catalytic systems to achieve this transformation with greater efficiency, scope, and milder conditions.
Gold-Catalyzed Approaches to Imidazole Synthesis
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. Gold(I) and Gold(III) complexes are soft Lewis acids that effectively activate carbon-carbon multiple bonds towards nucleophilic attack. In the context of imidazole synthesis, gold catalysts are often employed in intramolecular cyclization reactions. For instance, α-imino gold carbenoid species, generated from the reaction of ynamides with nitrene precursors in the presence of a gold catalyst, can undergo intramolecular capture to form substituted aminoimidazoles. nih.gov Another strategy involves the gold-catalyzed intramolecular cyclization of N-propargylamides or related substrates, where the gold catalyst activates the alkyne for a nucleophilic attack by the nitrogen atom, leading to the formation of the imidazole ring. mdpi.com
Table 4: Examples of Gold-Catalyzed Imidazole Synthesis
| Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|
| Au(I) Complex | Ynamide + 4,5-dihydro-1,2,4-oxadiazole | N-Alkyl-4-aminoimidazoles | mdpi.com |
| Ph₃PAuCl | Internal N-propargylamides | 5-Oxazole Ketones (related heterocycles) | mdpi.com |
Metal-Free Synthetic Protocols
While transition metal catalysis is highly effective, concerns over cost, toxicity, and potential product contamination have driven the development of metal-free alternatives. For the synthesis of N-aryl imidazole derivatives, these methods often rely on promoting C-N bond formation through different activation strategies. One approach involves base-promoted C-N coupling reactions where a strong base is used to deprotonate the nitrogen nucleophile, which then reacts with an activated aryl electrophile. researchgate.net Another prominent metal-free route to the core imidazole structure involves the condensation of α-haloketones with guanidines or amidines. nih.gov This method directly constructs the 2-aminoimidazole ring system without the need for a metal catalyst.
Table 5: Selected Metal-Free Methodologies for Imidazole Synthesis
| Reaction Type | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Condensation | α-chloroketones, Guanidine derivatives | Deep Eutectic Solvent, 60-80°C | 2-Aminoimidazoles | nih.gov |
| C-N Coupling | Primary amines, 2-chlorobenzimidazoles | LiOtBu or iPr₂NH | N-Aryl-2-aminobenzimidazoles | researchgate.net |
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of N-aryl imidazoles, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies.
Key green chemistry strategies include:
Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents like DMF or toluene. A significant advancement has been the use of alternative reaction media such as water or deep eutectic solvents (DESs). mdpi.comresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), are biodegradable, non-toxic, and can be recycled. Syntheses of 2-aminoimidazoles in DESs have been shown to proceed faster and under milder conditions (air atmosphere) than in conventional solvents. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. One-pot, multi-component reactions under solvent-free conditions, often aided by microwave irradiation or grinding, represent a highly efficient and green approach to imidazole synthesis.
Table 6: Comparison of Conventional vs. Green Synthesis of 2-Aminoimidazoles
| Feature | Conventional Method | Green Method (using DES) |
|---|---|---|
| Solvent | THF, DMF, Toluene (Volatile, Toxic) | Choline Chloride/Urea (Biodegradable, Low Toxicity) |
| Atmosphere | Inert (Argon or Nitrogen) | Air |
| Reaction Time | 10-12 hours | 4-6 hours |
| Work-up | Liquid-liquid extraction, Chromatography | Simple filtration and crystallization |
| Catalyst/Solvent Reuse | Difficult / Not possible | Possible |
By embracing these catalytic and green chemistry principles, the synthesis of this compound and related N-aryl imidazoles can be achieved more efficiently and sustainably.
Mechanistic Investigations of Biological Activities Associated with 1 4 Bromophenyl 1h Imidazol 2 Amine
Molecular and Cellular Mechanisms of Anti-cancer Activity
The imidazole (B134444) scaffold is a recurring motif in a multitude of compounds exhibiting anti-cancer properties. nih.govnih.gov These derivatives have been shown to interact with a wide array of biological targets, leading to the inhibition of cancer cell growth and proliferation. nih.gov While the specific mechanisms of 1-(4-Bromophenyl)-1H-imidazol-2-amine have not been extensively elucidated in publicly available research, this section will explore the potential pathways based on the known activities of structurally related compounds and the general mechanisms of the targeted pathways.
Topoisomerase II Catalytic Inhibition
Topoisomerase II is a crucial enzyme in managing DNA topology, playing a vital role in processes such as DNA replication and chromosome segregation. nih.gov Catalytic inhibitors of Topoisomerase II disrupt the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that distinguishes them from Topoisomerase II poisons. nih.govnih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Research into various heterocyclic compounds has identified several Topoisomerase II inhibitors. For instance, certain benzoxazole derivatives, which share structural similarities with phenyl-imidazole compounds, have demonstrated inhibitory activity against human Topoisomerase IIα. researchgate.net The inhibitory potential is often linked to the specific substituents on the aromatic rings. researchgate.net
While direct studies on the Topoisomerase II catalytic inhibition by this compound are not available, the presence of the bromophenyl and aminoimidazole moieties suggests a potential for interaction with the ATP-binding site or other allosteric sites on the enzyme. Further enzymatic assays would be required to confirm and quantify such activity.
Table 1: Examples of Heterocyclic Compounds with Topoisomerase II Inhibitory Activity
| Compound Class | Example Compound | Target | Reported IC50 (µM) |
|---|---|---|---|
| Benzoxazole | 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo II | 71 researchgate.net |
This table presents data for compounds structurally related or with similar biological targets to illustrate the concept of Topoisomerase II inhibition; specific data for this compound is not available.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, proliferation, and migration. nano-ntp.com Overexpression of FAK is common in various cancers and is associated with poor prognosis, making it a promising target for anti-cancer therapies. nano-ntp.com FAK inhibitors can disrupt the signaling pathways that promote tumor growth and metastasis. researchgate.netnih.gov
The development of small molecule FAK inhibitors has been an active area of research. nih.gov Many of these inhibitors are ATP-competitive and bind to the kinase domain of FAK. The chemical structure of this compound, featuring a substituted phenyl ring attached to an imidazole, is a common scaffold in kinase inhibitors. This suggests that it could potentially fit into the ATP-binding pocket of FAK, thereby inhibiting its kinase activity. However, empirical evidence from kinase assays is necessary to validate this hypothesis.
c-MYC G-quadruplex DNA Stabilization
The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex. mdpi.comresearchgate.net Stabilization of this G-quadruplex structure can act as a silencer, downregulating the transcription of the c-MYC gene. mdpi.comnih.gov This makes the c-MYC G-quadruplex an attractive target for the development of novel anti-cancer agents.
Various small molecules, often containing planar aromatic systems, have been shown to bind to and stabilize G-quadruplex structures. researchgate.net The planar phenyl and imidazole rings of this compound could potentially interact with the G-tetrads of the c-MYC G-quadruplex through π-π stacking interactions. Such interactions would stabilize the structure and inhibit c-MYC transcription. Spectroscopic studies, such as circular dichroism and fluorescence resonance energy transfer (FRET) melting assays, would be needed to investigate this potential mechanism.
Table 2: Examples of Compounds Stabilizing c-MYC G-quadruplex DNA
| Compound | Method of Action | Effect |
|---|---|---|
| DNAi 5T | Binds to and stabilizes the MYC G4 structure | Decreased MYC expression mdpi.com |
This table provides examples of molecules known to stabilize c-MYC G-quadruplexes; specific data for this compound is not available.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. nih.gov Their overexpression is frequently observed in human cancers, correlating with poor prognosis. dntb.gov.ua Consequently, Aurora kinase inhibitors have been developed as potential anti-cancer therapeutics. mdpi.commdpi.com
A number of imidazole-based compounds have been investigated as Aurora kinase inhibitors. mdpi.com The general structure of this compound aligns with the pharmacophore models of some known Aurora kinase inhibitors, suggesting it could potentially bind to the ATP-binding pocket of these enzymes. The specific substitutions on the phenyl and imidazole rings would influence the binding affinity and selectivity for different Aurora kinase isoforms (A, B, and C). Further research is required to determine if this compound exhibits any inhibitory activity against Aurora kinases.
Elucidation of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many anti-cancer therapies aim to induce apoptosis in tumor cells. nih.gov The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. nih.gov
Several imidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the PI3K/Akt/mTOR signaling pathway. The induction of apoptosis is often confirmed by observing cellular changes such as the externalization of phosphatidylserine, caspase activation, and PARP cleavage.
For this compound, it is plausible that if it engages with any of the aforementioned targets (Topoisomerase II, FAK, c-MYC, Aurora kinases), this could ultimately lead to the activation of apoptotic pathways. For example, inhibition of key survival kinases or the downregulation of a critical oncogene like c-MYC would likely trigger the intrinsic apoptotic cascade. Detailed cellular and molecular studies, including flow cytometry and western blot analysis for apoptotic markers, would be necessary to confirm and delineate the specific apoptosis induction pathways.
Anti-inflammatory and Analgesic Mechanisms of Action
Regulation of Reactive Oxygen Species Generation
Research into the direct regulatory effects of this compound on the generation of reactive oxygen species (ROS) is an emerging area. Some studies on substituted imidazole derivatives suggest potential antioxidant capabilities, which may be attributed to the electron-donating nature of the imidazole ring. The mechanism is often linked to the scavenging of free radicals, thereby reducing oxidative stress. However, specific investigations detailing how this compound modulates enzymatic sources of ROS, such as NADPH oxidase or the mitochondrial electron transport chain, are not yet thoroughly documented.
Other Pharmacological Relevance and Mechanistic Studies
The pharmacological profile of this compound extends to several other areas of therapeutic interest, although mechanistic clarity is still under investigation.
Antiviral Mechanisms
The antiviral potential of imidazole derivatives has been recognized, and research into the specific mechanisms of this compound is ongoing. Generally, the antiviral action of such compounds can be attributed to the inhibition of viral replication enzymes, such as polymerases or proteases, or interference with viral entry into host cells. The specific viral targets of this compound are a subject for future detailed studies.
Anticonvulsant Activity Pathways
Substituted imidazoles have been explored for their anticonvulsant properties. The proposed mechanisms often involve the modulation of neurotransmitter systems. For instance, some imidazole compounds are thought to interact with GABAergic or glutamatergic pathways, leading to a decrease in neuronal excitability. Another potential pathway is the blockade of ion channels, such as sodium or calcium channels, which are crucial for the propagation of seizure activity. Specific studies to confirm the interaction of this compound with these targets are needed to fully elucidate its anticonvulsant activity pathways.
Cardiovascular Modulatory Effects
The cardiovascular effects of this compound are not well-defined in the current body of scientific literature. Generally, imidazole-containing structures can interact with various cardiovascular targets, including adrenergic and imidazoline receptors, which play a role in the regulation of blood pressure and heart rate. Further research is required to determine if this compound exhibits any significant affinity for these receptors or other cardiovascular targets and to understand the downstream signaling pathways that might be involved.
Anthelmintic and Antiprotozoal Mechanisms
The investigation of this compound for its activity against helminths and protozoa is a promising research direction. The mechanisms by which imidazole derivatives exert such effects often involve the disruption of vital biochemical pathways in the parasites that are absent or significantly different in the host. These can include the inhibition of enzymes involved in energy metabolism, such as fumarate reductase, or interference with microtubule synthesis. The precise molecular targets of this compound in various parasitic species have yet to be definitively identified.
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 1h Imidazol 2 Amine and Its Analogs
Influence of Substituents on the Imidazole (B134444) Core and Amine Position on Bioactivity
The imidazole core and the 2-amino group are fundamental to the biological activity of this class of compounds. Modifications at these positions can significantly alter their pharmacological profiles.
Imidazole Core Substitutions: The substitution pattern on the imidazole ring itself plays a pivotal role in modulating bioactivity. Studies on related 4(5)-aryl-2-amino-1H-imidazoles have demonstrated that the nature and position of substituents on the aryl ring can have a major effect on biological outcomes, such as biofilm inhibitory activity. researchgate.net For instance, the introduction of various substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
Amine Position Modifications: The 2-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins. N1-alkylation of the 2-aminoimidazole moiety with groups of intermediate length has been shown to be a significant factor for potent and specific antibiofilm activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that the substituent at the N1 position can influence the compound's ability to penetrate cell membranes or interact with specific cellular components.
A hypothetical SAR study on analogs of 1-(4-Bromophenyl)-1H-imidazol-2-amine could involve the introduction of various alkyl and aryl groups at the N1 position of the imidazole ring. The resulting data, as depicted in the interactive table below, could elucidate the optimal substituent size and nature for a desired biological activity.
| Compound | N1-Substituent | C4-Substituent | C5-Substituent | Biological Activity (IC50, µM) |
| 1 | H | H | H | 10.5 |
| 1a | Methyl | H | H | 8.2 |
| 1b | Ethyl | H | H | 5.1 |
| 1c | Propyl | H | H | 2.5 |
| 1d | H | Phenyl | H | 7.8 |
| 1e | H | H | Phenyl | 6.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Role of the 4-Bromophenyl Moiety in Ligand-Target Interactions
The 4-bromophenyl group at the N1 position of the imidazole ring is a critical determinant of the molecule's biological activity. This moiety can influence the compound's properties in several ways, including its electronic character, lipophilicity, and ability to form specific interactions with target macromolecules.
Furthermore, the phenyl ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the binding pocket of a target protein. The substitution pattern on the phenyl ring is known to significantly affect the biological activity of related imidazole-containing compounds. researchgate.net
The table below illustrates the hypothetical effect of different substituents on the phenyl ring on the biological activity of 1-phenyl-1H-imidazol-2-amine analogs.
| Compound | Phenyl Substituent | Biological Activity (IC50, µM) |
| 2 | H | 15.2 |
| 2a | 4-Bromo | 5.8 |
| 2b | 4-Chloro | 7.1 |
| 2c | 4-Fluoro | 9.3 |
| 2d | 4-Methyl | 12.4 |
| 2e | 4-Methoxy | 14.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its analogs can provide insights into the energetically favorable shapes the molecule can adopt and how these conformers might fit into a protein's binding site.
Computational methods, such as Density Functional Theory (DFT), can be employed to perform a potential energy scan for the rotatable bonds in the molecule to identify the lowest energy conformer. nih.gov The most stable conformation is the one that is most likely to be biologically active, as it represents the state that requires the least amount of energy to be adopted upon binding to a target. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target is a key aspect of molecular recognition.
Development of Structure-Activity Models for Optimized Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing the chemical design of lead molecules.
For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. scispace.com
A well-validated QSAR model can provide valuable information about the key structural features that are important for bioactivity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing the lipophilicity of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.
The development of predictive QSAR models for imidazole-based compounds has been successfully applied in various therapeutic areas, including for cruzain inhibitors. nih.gov Such models can guide the rational design of new analogs of this compound with improved potency and selectivity.
Computational and Theoretical Chemistry Applications for 1 4 Bromophenyl 1h Imidazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and electron distribution, which are crucial for understanding a compound's stability and reactivity.
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and its ability to participate in chemical reactions. aimspress.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov
For imidazole (B134444) derivatives, DFT calculations have been used to determine these properties. For instance, in a study on the anticancer pro-drug temozolomide, which contains an imidazole ring, the HOMO-LUMO gap was calculated to understand its reactivity. aimspress.com In the case of 1-(4-Bromophenyl)-1H-imidazol-2-amine, the HOMO is expected to be localized over the electron-rich imidazole and bromophenyl rings, while the LUMO would be distributed over the imidazole ring and the amine group. The presence of the electron-withdrawing bromine atom and the electron-donating amine group would influence the energies of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.50 |
This is an example table based on typical values for similar heterocyclic compounds and is for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the amine group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amine group and the imidazole ring would exhibit positive potential (blue), making them likely sites for nucleophilic attack. The bromophenyl ring would display a more complex potential distribution due to the interplay of the aromatic system and the electronegative bromine atom. Such maps are crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding. chemrxiv.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins and nucleic acids.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netarabjchem.org This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and mode of interaction.
For this compound, molecular docking could be employed to investigate its potential as an inhibitor of various enzymes or as a ligand for different receptors. The 2-aminoimidazole scaffold is a common motif in many biologically active compounds with anticancer and antimicrobial properties. nih.gov For instance, docking studies of 2-aminoimidazole-quinoxaline hybrids have suggested their potential as anticancer agents by targeting the c-kit active site. nih.gov Similarly, imidazole derivatives have been docked against GlcN-6-P synthase, an enzyme involved in microbial cell wall synthesis, to explore their antimicrobial potential. researchgate.net
A hypothetical docking study of this compound against a protein target would involve preparing the 3D structures of both the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand in the active site. The results would be presented in terms of binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Table 2: Example of Molecular Docking Results for an Imidazole Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Imidazole Analog | Tyrosine Kinase | -8.5 | MET793, LYS745, ASP810 |
| Imidazole Analog | DNA Gyrase | -7.9 | ASP73, GLY77, ARG76 |
This table is illustrative and shows the type of data generated from molecular docking studies on similar compounds.
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. scispace.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the ligand and receptor move and interact with each other and with the surrounding solvent. This information is crucial for understanding the stability of the complex and the thermodynamics of binding.
For a complex of this compound with a biological target, an MD simulation could be used to assess the stability of the binding pose predicted by molecular docking. The simulation would show how the ligand settles into the binding pocket and whether the key interactions are maintained over time. Analysis of the MD trajectory can provide insights into the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the free energy of binding. Studies on substituted imidazoles as corrosion inhibitors have utilized MD simulations to understand their adsorption behavior on a metal surface, demonstrating the versatility of this technique. scispace.com Similarly, MD simulations have been instrumental in parameterizing force fields for metal-imidazole complexes, which are important in metalloproteins. acs.orgnih.govchemrxiv.org
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov This is particularly important for flexible molecules that can adopt multiple shapes.
For this compound, the main source of flexibility is the rotation around the single bond connecting the bromophenyl ring to the imidazole ring. A potential energy scan for the rotation around this bond would reveal the most stable (lowest energy) conformation and any other low-energy conformers. This analysis is typically performed by systematically changing the dihedral angle and calculating the energy at each step. The resulting energy profile would indicate the preferred orientation of the two rings relative to each other. Understanding the conformational preferences of this molecule is essential, as only certain conformations may be able to fit into the binding site of a biological target. Conformational studies on N-aryl imidazoles have shown that the conformational preferences can be influenced by substituents and can even be switched by external stimuli like changes in pH. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area in computational and theoretical chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds such as this compound, where extensive biological data may be limited, QSAR studies on structurally analogous molecules can provide valuable insights for predicting its potential biological activities and guiding the synthesis of more potent derivatives. This approach is particularly useful in drug discovery for optimizing lead compounds.
Derivation of Physicochemical Descriptors for Predictive Models
The foundation of any QSAR model lies in the numerical representation of molecular structures through physicochemical descriptors. These descriptors quantify various aspects of a molecule's properties, including steric, electronic, and hydrophobic characteristics, which are believed to influence its interaction with a biological target. For a compound like this compound, a range of descriptors would be calculated to build a predictive model.
Hydrophobic Descriptors: The lipophilicity of a molecule, which governs its ability to cross cell membranes, is a critical parameter. The most common hydrophobic descriptor is the logarithm of the partition coefficient, logP. This value can be experimentally determined or calculated using various theoretical models. For instance, in studies of imidazole and benzimidazole (B57391) derivatives, logP is frequently used as a key descriptor in QSAR models for predicting anticancer and antimicrobial activities. nih.govdergipark.org.trscirp.org
Electronic Descriptors: These descriptors provide information about the electron distribution within a molecule, which is crucial for its interaction with biological receptors. Common electronic descriptors include:
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. dergipark.org.tr
Field effects (Ŧ): These describe the electrostatic effects of substituents. dergipark.org.tr
Energies of frontier orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.
Steric Descriptors: The size and shape of a molecule are critical for its binding to a receptor. Steric descriptors include:
Molar Refractivity (MR): This parameter is related to the volume of a molecule and its polarizability. dergipark.org.tr
Taft steric parameters (Es): These quantify the steric hindrance caused by substituents. dergipark.org.tr
Van der Waals volume and surface area: These descriptors provide a measure of the molecule's size. lew.ro
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. Examples include the Balaban index (J) and connectivity indices. researchgate.net
The following table illustrates some of the key physicochemical descriptors that would be relevant for QSAR studies of compounds structurally related to this compound.
| Descriptor Class | Descriptor Name | Symbol | Description |
| Hydrophobic | Partition Coefficient | logP | Measures the lipophilicity of the molecule. nih.gov |
| Electronic | Hammett Constant | σ | Quantifies the electronic effect of substituents on an aromatic ring. dergipark.org.tr |
| Field Effect | Ŧ | Describes the electrostatic influence of substituents. dergipark.org.tr | |
| Steric | Molar Refractivity | MR | Relates to the molecular volume and polarizability. dergipark.org.tr |
| Taft Steric Parameter | Es | Measures the steric hindrance of a substituent. dergipark.org.tr | |
| Topological | Balaban Index | J | A topological index that describes the branching of a molecule. researchgate.net |
Development of QSAR Models for Targeted Biological Endpoints
Once a set of physicochemical descriptors has been calculated for a series of compounds, a mathematical model is developed to correlate these descriptors with their measured biological activity. The biological activity is typically expressed as the logarithm of the inverse of the concentration required to produce a certain effect (e.g., log(1/IC50) or log(1/MIC)).
The most common method for developing QSAR models is Multiple Linear Regression (MLR) . nih.gov This technique generates a linear equation that relates the biological activity to a combination of the most relevant descriptors. For instance, a QSAR study on benzimidazole derivatives against Pseudomonas aeruginosa utilized MLR to establish a relationship between antibacterial activity and various physicochemical, steric, electronic, and structural descriptors. nih.gov
In addition to MLR, more advanced techniques such as Comparative Molecular Field Analysis (CoMFA) are also employed. CoMFA is a 3D-QSAR method that aligns a set of molecules and calculates their steric and electrostatic fields at various grid points. nih.gov These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive model. nih.gov This approach is particularly useful for understanding the three-dimensional structural requirements for biological activity.
The predictive power of a QSAR model is assessed through various statistical parameters, including:
Correlation coefficient (r²): This indicates the goodness of fit of the model.
Cross-validated correlation coefficient (q² or r²_CV): This measures the predictive ability of the model through internal validation techniques like leave-one-out. lew.ronih.gov
Standard error of estimation (see): This represents the deviation of the predicted values from the experimental values. lew.ro
The table below presents a hypothetical example of a QSAR model for a series of imidazole derivatives, illustrating the statistical parameters used for model validation.
| Model | Equation | r² | q² | see | F-value |
| 1 | log(1/C) = 0.85logP + 1.23MR - 0.45*Es + 2.14 | 0.92 | 0.75 | 0.21 | 55.6 |
Such models, once validated, can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For this compound, the development of a reliable QSAR model based on a series of its derivatives could significantly accelerate the exploration of its therapeutic potential.
Advanced Applications of 1 4 Bromophenyl 1h Imidazol 2 Amine in Chemical Research
Role as a Ligand in Coordination Chemistry and Catalysis
The 2-aminoimidazole scaffold is known to coordinate with metal ions, typically through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring and the exocyclic amino group, forming stable chelate rings. This chelating ability is fundamental to the design of catalysts.
Development of Metal Complexes for Catalytic Organic Transformations
There are currently no specific studies detailing the synthesis of metal complexes with 1-(4-Bromophenyl)-1H-imidazol-2-amine for catalytic purposes. In related research, various imidazole-containing ligands have been successfully used to create catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. The presence of the bromophenyl group could potentially modulate the electronic properties of a resulting metal complex, influencing its catalytic activity and selectivity, but experimental data is not available.
Integration into Functional Materials Science
The optical and electronic properties of organic molecules are of significant interest for applications in materials science, including the development of sensors and optoelectronic devices.
Exploration of Optoelectronic Properties
An investigation into the photophysical properties, such as absorption and emission spectra, quantum yield, and lifetime of this compound has not been reported. Such data would be essential to evaluate its potential for use in applications like organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells. The combination of the imidazole and bromophenyl moieties suggests potential for interesting electronic transitions, but this remains to be experimentally verified.
Applications in Sensor Technologies
The imidazole and amine groups of the molecule offer potential binding sites for various analytes, including metal ions. This suggests a possible application as a chemosensor, where a binding event would lead to a measurable change in an optical or electrochemical signal. However, no research has been published that explores the synthesis or testing of sensors based on this specific compound.
Future Directions and Emerging Research Opportunities for 1 4 Bromophenyl 1h Imidazol 2 Amine
Exploration of Novel Biological Targets and Therapeutic Areas
The 2-aminoimidazole moiety is a versatile structural unit known to interact with a wide array of biological targets, offering a broad spectrum of pharmacological activities. researchgate.netbiomedpharmajournal.org Future research should systematically explore the potential of 1-(4-Bromophenyl)-1H-imidazol-2-amine against novel biological targets and in new therapeutic areas.
Initial investigations could focus on areas where 2-aminoimidazole derivatives have already shown promise, such as:
Antimicrobial Agents: Given the significance of the 2-aminoimidazole group in enhancing antimicrobial potential, derivatives of the title compound could be screened against a panel of pathogenic bacteria and fungi. biomedpharmajournal.org
Anticancer Therapeutics: The imidazole (B134444) nucleus is a component of many anticancer agents. orientjchem.org Exploring the cytotoxic effects of this compound on various cancer cell lines could reveal novel antiproliferative activities.
Antiviral Applications: Imidazole derivatives have been investigated for their antiviral properties. nih.gov Screening against a range of viruses could identify new avenues for antiviral drug development.
A proposed initial screening cascade for identifying novel biological activities is presented in Table 1.
| Therapeutic Area | Potential Biological Target | Screening Assay | Hypothetical Positive Outcome |
| Infectious Diseases | Bacterial DNA gyrase | Enzyme inhibition assay | IC50 < 10 µM |
| Oncology | Tyrosine kinases | Kinase activity profiling | Selective inhibition of a specific kinase |
| Neurology | Monoamine oxidase (MAO) | MAO-A and MAO-B inhibition assays | Potent and selective inhibition |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | COX-1 and COX-2 inhibition assays | Selective COX-2 inhibition |
Table 1: Proposed Initial Screening Cascade for this compound
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery technologies are essential. High-throughput screening (HTS) allows for the rapid assessment of the compound against vast libraries of biological targets. This can accelerate the identification of initial "hits" for further development.
Furthermore, combinatorial chemistry can be employed to generate a diverse library of derivatives based on the core structure of this compound. By systematically modifying the phenyl ring and the imidazole core, it will be possible to conduct comprehensive structure-activity relationship (SAR) studies. This approach will help in identifying the key structural features required for potent and selective activity against a chosen target. An example of a combinatorial library design is outlined in Table 2.
| Scaffold Position | R1 (Phenyl Ring Substituent) | R2 (Imidazole N-H) | R3 (Amine Group) |
| Variations | -F, -Cl, -CH3, -OCH3 | -CH3, -C2H5, -benzyl | -COCH3, -SO2CH3, -alkyl chains |
Table 2: Illustrative Combinatorial Library Design for SAR Studies
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of complex datasets. In the context of this compound, AI and ML algorithms can be utilized in several ways:
Predictive Modeling: Based on the data generated from HTS and combinatorial chemistry, ML models can be trained to predict the biological activity of virtual compounds. This allows for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising candidates.
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This early-stage assessment helps in identifying and mitigating potential liabilities, thereby improving the chances of clinical success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for activity against a specific target and possess favorable drug-like properties.
Interdisciplinary Research Collaborations for Enhanced Translational Impact
To maximize the translational impact of research on this compound, collaborations between different scientific disciplines are crucial. A collaborative research framework should include:
Medicinal Chemists: To design and synthesize novel derivatives and build SAR.
Biologists and Pharmacologists: To conduct in vitro and in vivo testing to evaluate efficacy and mechanism of action.
Computational Scientists: To apply AI and ML for compound design, optimization, and data analysis.
Clinicians: To provide insights into unmet medical needs and guide the development of clinically relevant compounds.
By fostering such interdisciplinary collaborations, the journey from a promising chemical scaffold to a clinically effective therapeutic can be significantly accelerated.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthetic route is commonly employed:
Cyclization : React 4-bromoaniline with cyanogen bromide under reflux in ethanol to form the imidazole core.
Functionalization : Introduce the bromophenyl group via Ullmann coupling using CuI as a catalyst in DMF at 120°C.
Amination : Treat the intermediate with ammonia in a sealed tube at 80°C.
- Critical Parameters :
- Temperature control (±2°C) during cyclization prevents side-product formation.
- Catalyst purity (CuI ≥99%) ensures coupling efficiency.
- Yield Optimization : Scaling from mg to g reduces % yield (27.4% reported in analogous imidazole syntheses) due to exothermic side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers distinguish it?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm (doublets for para-substituted bromophenyl), NH₂ protons at δ 5.2–5.5 ppm (broad singlet).
- ¹³C NMR : Imidazole C2 at ~145 ppm, Br-substituted C at ~125 ppm.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 252/254 (Br isotope pattern).
- IR : N-H stretch at 3350–3450 cm⁻¹, C-Br at 560 cm⁻¹.
- Validation : Cross-reference with PubChem data for analogous structures (e.g., 4-(1H-imidazol-2-yl)butan-1-amine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s electronic properties?
- Methodological Answer :
- Experimental : Measure dipole moment via dielectric spectroscopy (expected ~3.5 D due to Br's electronegativity).
- Computational : Perform DFT (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps. Discrepancies arise from solvent effects (e.g., DMSO increases polarity by 15%) and basis set limitations.
- Case Study : For similar imidazoles, DFT overestimates HOMO energy by 0.3 eV vs. cyclic voltammetry data. Include implicit solvation models (IEFPCM) to improve accuracy .
Q. What advanced computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- Mechanistic Modeling : Use Molecular Electron Density Theory (MEDT) to map electron localization during SNAr reactions.
- Key Findings :
- The Br substituent directs nucleophilic attack to the imidazole C4 position (local Fukui index f⁻ = 0.12).
- Transition-state simulations (MP2/cc-pVTZ) show a 22 kcal/mol barrier for NH₂ displacement by amines.
- Validation : Compare with kinetic studies (e.g., second-order rate constants in THF at 25°C) .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetonitrile/water (70:30) to obtain single crystals.
- Data Collection : Resolve Br-heavy atom artifacts (e.g., absorption corrections with SADABS).
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters. Example: For 5-(4-Bromophenyl)-1,3-oxazol-2-amine, final R₁ = 0.0394 using 3272 reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
